trimethyl-1H-pyrazol-5-ol
Overview
Description
Trimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C6H10N2O . It is also known as 1,3,5-Trimethylpyrazole .
Synthesis Analysis
The synthesis of trimethyl-1H-pyrazol-5-ol or its derivatives has been reported in several studies. For instance, one study reported the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study reported the synthesis of hydrazine-coupled pyrazoles .Physical And Chemical Properties Analysis
Trimethyl-1H-pyrazol-5-ol is a flammable solid that causes skin and eye irritation. It may also cause respiratory irritation .Scientific Research Applications
Antileishmanial and Antimalarial Activities
Trimethyl-1H-pyrazol-5-ol and its derivatives have been found to exhibit potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Molecular Docking Studies
Molecular docking studies have been conducted on Lm-PTR1, complexed with Trimethoprim . These studies justified the better antileishmanial activity of certain compounds . Furthermore, some target compounds elicited better inhibition effects against Plasmodium berghei .
Synthesis of Bis(pyrazolyl)methanes
Trimethyl-1H-pyrazol-5-ol is used in the synthesis of bis(pyrazolyl)methanes . These compounds exhibit a wide range of biological activities and are used as chelating and extracting reagents for different metal ions .
Anti-inflammatory and Antinociceptive Activities
Compounds containing trimethyl-1H-pyrazol-5-ol have been found to exhibit anti-inflammatory and antinociceptive activities . These compounds have potential applications in the treatment of inflammation and pain .
Antifungal and Antiviral Activities
Trimethyl-1H-pyrazol-5-ol and its derivatives have shown antifungal and antiviral activities . This makes them potential candidates for the development of new antifungal and antiviral drugs .
Radical Scavenging Activity
Derivatives of trimethyl-1H-pyrazol-5-ol, such as 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols), have been found to exhibit good radical scavenging activity . Some of these compounds are even more active than ascorbic acid, which is commonly used as a standard .
Safety and Hazards
Trimethyl-1H-pyrazol-5-ol is a flammable solid that causes skin and eye irritation. It may also cause respiratory irritation. Precautions for safe handling include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Trimethyl-1H-pyrazol-5-ol, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets and induces changes that lead to its antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biological activities
Result of Action
The result of the action of trimethyl-1H-pyrazol-5-ol is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial activities . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
2,4,5-trimethyl-1H-pyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQIPPXPEIMART-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552068 | |
Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trimethyl-1H-pyrazol-5-ol | |
CAS RN |
113307-33-8, 72619-96-6 | |
Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trimethyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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